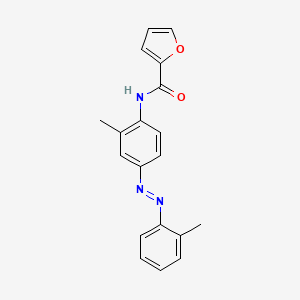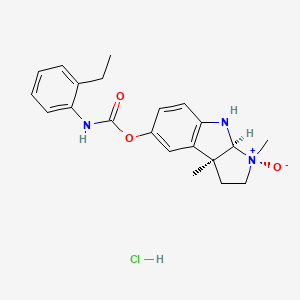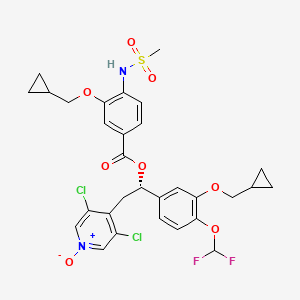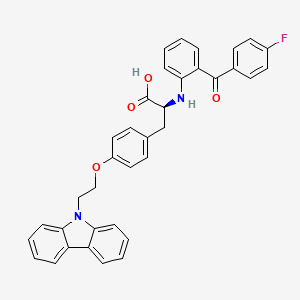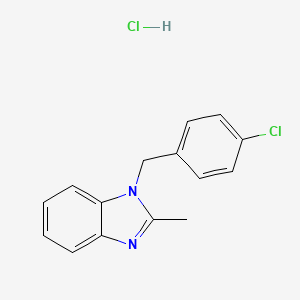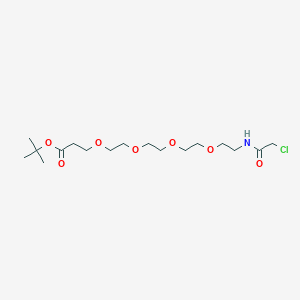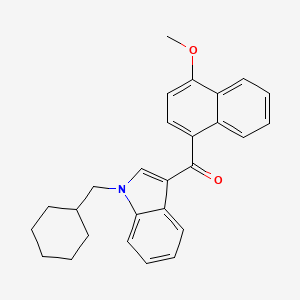![molecular formula C14H20Cl2N4O2 B606714 盐酸N-[(1S)-1-(氨基羰基)-4-[(2-氯-1-亚氨基乙基)氨基]丁基]-苯甲酰胺 CAS No. 1373232-26-8](/img/structure/B606714.png)
盐酸N-[(1S)-1-(氨基羰基)-4-[(2-氯-1-亚氨基乙基)氨基]丁基]-苯甲酰胺
描述
“N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride” is a chemical compound with the CAS Number: 1373232-26-8 . It has a molecular weight of 347.24 and its IUPAC name is N-{(1S)-1-(aminocarbonyl)-4-[(2-chloroethanimidoyl)amino]butyl}benzamide hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,9,11,18H,4,7-8,16H2,(H2,17,20)(H,19,21);1H/t11-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 347.24 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.科学研究应用
Controlled Drug Delivery
Cl-amidine hydrochloride has been used in the development of controlled drug delivery systems. A study reported the optimization and synthesis of Poly (3-hydroxybutyrate) microspheres with encapsulated Cl-amidine . The microspheres were produced in a size ranging from 4–5 µm and characterized for surface morphology, porosity, hydrophobicity, and protein adsorption .
Inhibition of Peptidylarginine Deiminases (PADs)
Cl-amidine is an inhibitor of peptidylarginine deiminases (PADs), a group of calcium-dependent enzymes, which play critical roles in a number of pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .
Anti-Cancer Effects
Cl-amidine has been associated with anti-cancer effects. The reported anticancer effects of Cl-amidine administration involved the induction of cell cycle arrest and apoptosis through the enhancement of p53 nuclear accumulation, which regulates the expression of the OKL38 gene, a mediator of apoptosis .
Inhibition of Vascular Endothelial Growth Factor (VEGF) Expression
Cl-amidine encapsulated microspheres were assessed for the inhibition of vascular endothelial growth factor (VEGF) expression in the mammalian breast cancer cell line SK-BR-3 .
Synthesis of Heterocyclic Amidines
Cl-amidine hydrochloride can be used in the synthesis of heterocyclic amidines . Amidines are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance, for functional materials, for organo-catalysts and as ligand in metal-complexes .
Dendritic Cell Transdifferentiation into Osteoclasts
Cl-amidine hydrochloride has been studied for its role in the transdifferentiation of dendritic cells into osteoclasts .
安全和危害
作用机制
Target of Action
Cl-amidine hydrochloride is an orally active inhibitor of peptidylarginine deiminases (PADs), specifically PAD1, PAD3, and PAD4 . These enzymes are calcium-dependent and play critical roles in various pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .
Mode of Action
Cl-amidine hydrochloride interacts with its targets (PAD1, PAD3, and PAD4) by irreversibly inhibiting them . It does this by covalent modification of Cys645 at the active site of the PAD enzyme . The IC50 values for PAD1, PAD3, and PAD4 are 0.8 μM, 6.2 μM, and 5.9 μM respectively .
Biochemical Pathways
The inhibition of PADs by Cl-amidine hydrochloride affects several biochemical pathways. It prevents histone 3 citrullination and neutrophil extracellular trap formation . Additionally, it induces the expression of microRNA (miR)-16, which leads to cell cycle arrest .
Result of Action
The action of Cl-amidine hydrochloride results in several molecular and cellular effects. It induces apoptosis in cancer cells . It also causes cell cycle arrest through the induction of miR-16 . In a murine sepsis model, it was found to improve survival .
Action Environment
The action of Cl-amidine hydrochloride can be influenced by environmental factors. For instance, it has been shown to be less hydrophobic when encapsulated in Poly(3-hydroxybutyrate) microspheres, leading to a lower amount of protein adsorption on their surface This could potentially affect its interaction with targets and overall efficacy
属性
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFMEGSAOZAJIV-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride | |
CAS RN |
1373232-26-8 | |
| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cl-amidine hydrochloride interact with its target and what are the downstream effects on cardiac fibrosis?
A1: Cl-amidine hydrochloride acts as an inhibitor of peptidyl arginine deiminases (PADs). While the specific PAD targeted in the study is not explicitly mentioned, the research demonstrates that inhibiting PAD activity with Cl-amidine hydrochloride leads to several downstream effects that mitigate cardiac fibrosis:
- Reduced Fibrosis: Cl-amidine treatment significantly reduced the amount of fibrosis in the heart tissue of mice subjected to angiotensin II-induced cardiac hypertrophy. []
- Improved Cardiac Function: The treatment led to a decrease in the heart/body ratio and left ventricular posterior wall diastole, indicating improved heart function. []
- Normalization of Protein Expression: Proteomics analysis revealed that Cl-amidine treatment helped normalize the expression of proteins involved in fibrosis (e.g., periostin), cytoskeleton organization (e.g., transgelin), and remodeling (e.g., myosin light chain, carbonic anhydrase). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



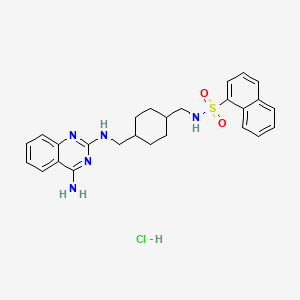

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
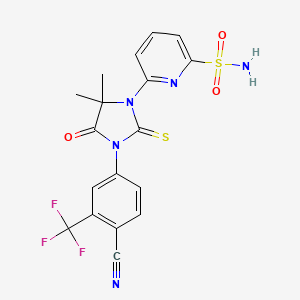
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
